molecular formula C14H14N2O3 B2706215 N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide CAS No. 477859-13-5

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide

Cat. No.: B2706215
CAS No.: 477859-13-5
M. Wt: 258.277
InChI Key: UNXTUQCZSNOERM-UHFFFAOYSA-N
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Description

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an allyl group, a methoxyphenyl group, and a carboxamide group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide typically involves multistep reactions. One common method includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Allyl Group: The allyl group can be introduced via N-alkylation using allyl bromide in the presence of a base such as sodium hydride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxyphenyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the isoxazole ring or the methoxyphenyl group.

    Reduction: Reduced derivatives of the isoxazole ring or the carboxamide group.

    Substitution: Substituted derivatives at the allyl or methoxyphenyl positions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide can be compared with other isoxazole derivatives:

Biological Activity

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its role as a cholinesterase inhibitor . This mechanism is crucial in enhancing cholinergic transmission by preventing the breakdown of acetylcholine, which is particularly relevant in neurodegenerative diseases such as Alzheimer’s disease. The compound’s interaction with cholinesterase enzymes suggests potential therapeutic applications in treating cognitive disorders.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (Hep3B) cancer cells. The compound showed half-maximal inhibitory concentrations (IC50) ranging from 15 to 39 μg/ml, indicating moderate potency against these cell lines .

Antioxidant Activity

The compound also displays antioxidant properties, which are essential for mitigating oxidative stress in cells. In comparative studies, it was found to have an IC50 value of 7.8 μg/ml against DPPH radicals, suggesting strong antioxidant activity compared to standard antioxidants like Trolox (IC50 = 2.75 μg/ml) .

Research Findings and Case Studies

  • Cell Cycle Analysis : Research indicated that treatment with this compound leads to a significant delay in the G2/M phase of the cell cycle in Hep3B cells, promoting apoptosis over necrosis .
  • Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions of the compound with key enzymes involved in cancer progression, such as PI3K and mTOR, further supporting its potential as an anticancer agent .

Comparative Biological Activity Table

Activity Type IC50 Value (μg/ml) Cell Line/Assay Reference
Anticancer15.48HeLa
Anticancer39.80MCF-7
Antioxidant7.8DPPH Assay
Cholinesterase Inhibition-Enzyme Assay

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-prop-2-enyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-8-15-14(17)13-9-12(16-19-13)10-4-6-11(18-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXTUQCZSNOERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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